molecular formula C14H12N6O B612105 4-(2-Aminopyrimidin-4-yl)-6-(2-aminopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one CAS No. 477726-77-5

4-(2-Aminopyrimidin-4-yl)-6-(2-aminopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one

Cat. No. B612105
M. Wt: 280.28
InChI Key: WVOLVWGMFQNPHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMI-1026 is a potent cdk inhibitor with potential anticancer activity. BMI-1026 induced a strong cell cycle alteration with potent inhibitory activities against cyclin-dependent kinases, collectively known as Cdks. BMI-1026 imposes a potent G(2)-M arrest and mild G(1)-S and S arrests. In vitro BMI-1026 induces a mitotic catastrophe and precocious mitotic exit even in the presence of nocodazole. These defects appeared to lead to apoptotic cell death in tumorigenic cell lines. Consistent with the induction of mitotic defects and apoptosis, BMI-1026 imposed a selective sensitivity to proliferating versus differentiating or growth-arrested mouse keratinocytes. These data suggest that BMI-1026 could be developed as a potential anti-Cdk1 chemotherapeutic agent.

Scientific Research Applications

Heterocyclic Compound Synthesis

4-(2-Aminopyrimidin-4-yl)-6-(2-aminopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one is involved in the synthesis of various heterocyclic compounds. A study by Komkov et al. (2006) demonstrates the synthesis of new pyrido[2,3-d]pyrimidine derivatives using a three-component condensation method involving 5-acetyl-4-aminopyrimidines (Komkov et al., 2006).

Medicinal Chemistry

This compound is also significant in medicinal chemistry. For instance, the work by Altenbach et al. (2008) involves the structure-activity studies on a series of 2-aminopyrimidine-containing histamine H4 receptor ligands, indicating its potential role in drug development (Altenbach et al., 2008).

Supramolecular Chemistry

In supramolecular chemistry, Aakeröy et al. (2007) synthesized a series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents, suggesting the utility of such compounds in the development of complex molecular systems (Aakeröy et al., 2007).

Synthesis of Pyrimidine Derivatives

In the area of organic synthesis, Nofal et al. (2011) reported the synthesis of new pyrimidine derivatives, which further underlines the versatility of this compound in synthesizing a wide range of chemically significant molecules (Nofal et al., 2011).

Analytical and Material Science

In material science, the work by Bloor et al. (2001) on the luminescence properties of TCNQ adducts, including derivatives of aminopyrimidines, showcases the potential application in analytical chemistry and material science (Bloor et al., 2001).

properties

CAS RN

477726-77-5

Product Name

4-(2-Aminopyrimidin-4-yl)-6-(2-aminopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one

Molecular Formula

C14H12N6O

Molecular Weight

280.28

IUPAC Name

2,4-bis(2-aminopyrimidin-4-yl)phenol

InChI

InChI=1S/C14H12N6O/c15-13-17-5-3-10(19-13)8-1-2-12(21)9(7-8)11-4-6-18-14(16)20-11/h1-7,21H,(H2,15,17,19)(H2,16,18,20)

InChI Key

WVOLVWGMFQNPHB-UHFFFAOYSA-N

SMILES

OC1=CC=C(C2=NC(N)=NC=C2)C=C1C3=NC(N)=NC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMI1026;  BMI 1026;  BMI-1026

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Aminopyrimidin-4-yl)-6-(2-aminopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one
Reactant of Route 2
Reactant of Route 2
4-(2-Aminopyrimidin-4-yl)-6-(2-aminopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one
Reactant of Route 3
Reactant of Route 3
4-(2-Aminopyrimidin-4-yl)-6-(2-aminopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one
Reactant of Route 4
Reactant of Route 4
4-(2-Aminopyrimidin-4-yl)-6-(2-aminopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one
Reactant of Route 5
Reactant of Route 5
4-(2-Aminopyrimidin-4-yl)-6-(2-aminopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one
Reactant of Route 6
Reactant of Route 6
4-(2-Aminopyrimidin-4-yl)-6-(2-aminopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one

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